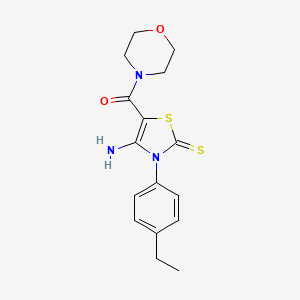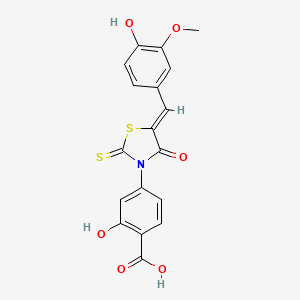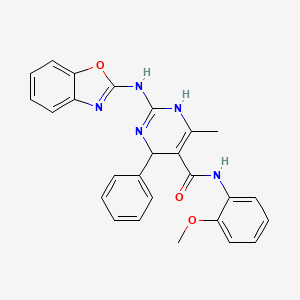
4-Amino-3-(4-ethylphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex heterocyclic molecule with a thiazole ring system. Its systematic name reflects its substituents and ring structure.
- The compound contains an amino group (NH₂), an ethylphenyl group (C₆H₅CH₂CH₃), a morpholine-4-carbonyl group (C₄H₉OCONH), and a thiazole ring (C₃H₃NS).
- Thiazoles are sulfur-containing five-membered rings, and their derivatives exhibit diverse biological activities.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of an appropriate aldehyde or ketone with a thioamide, followed by cyclization.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but they typically involve refluxing in suitable solvents with acid or base catalysts.
Industrial Production: While industrial-scale production methods may vary, laboratories often employ multistep syntheses to obtain this compound.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) and potential medicinal properties.
Medicine: Assessing its pharmacological effects, toxicity, and potential therapeutic applications.
Industry: Exploring its use as a building block for drug development or materials science.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Uniqueness: Its combination of substituents (amino, ethylphenyl, morpholine-4-carbonyl) sets it apart.
Similar Compounds: Related thiazole derivatives include other heterocyclic compounds with similar ring systems.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
Propiedades
Fórmula molecular |
C16H19N3O2S2 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
[4-amino-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19N3O2S2/c1-2-11-3-5-12(6-4-11)19-14(17)13(23-16(19)22)15(20)18-7-9-21-10-8-18/h3-6H,2,7-10,17H2,1H3 |
Clave InChI |
GUQDNKPMNQPIBY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)

![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)

![2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12130090.png)
amine](/img/structure/B12130093.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130097.png)

![3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12130106.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12130111.png)


![2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B12130134.png)
